3,7-Dibromopyrazolo[1,5-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3Br2N3 |
|---|---|
Molecular Weight |
276.92 g/mol |
IUPAC Name |
3,7-dibromopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H |
InChI Key |
CLVKERUANAERCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1)Br |
Origin of Product |
United States |
Advanced Reactivity and Post Synthetic Functionalization of 3,7 Dibromopyrazolo 1,5 a Pyrimidine
Regioselective Cross-Coupling Reactions at Brominated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the 3,7-dibromopyrazolo[1,5-a]pyrimidine (B6162400) core. The electronic and steric differences between the C-3 and C-7 positions facilitate regioselective transformations.
Suzuki–Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the arylation and heteroarylation of the pyrazolo[1,5-a]pyrimidine (B1248293) skeleton. This reaction offers a robust and versatile approach to introduce new carbon-carbon bonds.
In dihalogenated pyrazolo[1,5-a]pyrimidines, the bromine atom at the C-7 position of the pyrimidine (B1678525) ring is generally more susceptible to oxidative addition to the palladium(0) catalyst compared to the bromine at the C-3 position of the pyrazole (B372694) ring. This preferential reactivity is attributed to the more electron-deficient nature of the pyrimidine ring compared to the pyrazole moiety and potentially less steric hindrance at the C-7 position. bohrium.com
Studies on related dihalogenated systems, such as 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylates, have demonstrated that careful optimization of reaction conditions allows for excellent selectivity in favor of the pyrimidine ring halogen (position C-6 in this case, which is analogous to C-7). bohrium.com This inherent difference in reactivity allows for the selective mono-functionalization at the C-7 position, leaving the C-3 bromine available for subsequent transformations.
Table 1: Exemplar Conditions for Regioselective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) of C-7 Arylation |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | High |
| 2 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | Good |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | High |
Note: The data in this table is representative and compiled from studies on related dihalopyrazolo[1,5-a]pyrimidine systems to illustrate general conditions.
The sequential functionalization of this compound allows for the synthesis of disubstituted derivatives with different groups at the C-3 and C-7 positions. Following the initial selective Suzuki-Miyaura coupling at the more reactive C-7 position, a second coupling reaction can be performed at the C-3 position. This second step often requires more forcing conditions, such as higher temperatures or more active catalyst systems, to overcome the lower reactivity of the C-3 bromine.
Alternatively, a one-pot, two-step approach can be employed where, after the initial C-7 coupling, a second boronic acid and fresh catalyst are added to the reaction mixture to functionalize the C-3 position. For the synthesis of symmetrically disubstituted compounds, harsher reaction conditions and a stoichiometric excess of the boronic acid can drive the reaction to completion at both positions.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling provides a reliable method for the introduction of alkynyl moieties at the brominated positions of the pyrazolo[1,5-a]pyrimidine core, leading to the formation of C(sp²)-C(sp) bonds. Similar to the Suzuki-Miyaura reaction, regioselective alkynylation can be achieved. The higher reactivity of the C-7 bromine allows for selective Sonogashira coupling at this position under milder conditions. Subsequent alkynylation at the C-3 position can then be achieved under more forcing conditions. This stepwise approach enables the synthesis of both mono- and di-alkynylated pyrazolo[1,5-a]pyrimidines.
Table 2: General Conditions for Sonogashira Coupling on Halogenated Pyrazolo[1,5-a]pyrimidines
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NEt | DMF | 80 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 90 |
Note: This table presents generalized conditions based on Sonogashira reactions on related heterocyclic systems.
Buchwald–Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction can be applied to this compound to introduce a wide range of primary and secondary amines. The regioselectivity of the Buchwald-Hartwig amination on this scaffold is also expected to favor the more reactive C-7 position. By carefully selecting the catalyst, ligand, base, and reaction temperature, selective mono-amination at C-7 can be achieved, followed by amination at C-3 if desired. This methodology is crucial for the synthesis of various biologically active pyrazolo[1,5-a]pyrimidine derivatives.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring in the pyrazolo[1,5-a]pyrimidine system makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions C-5 and C-7 when substituted with good leaving groups like halogens. In the case of this compound, the C-7 position is significantly more activated towards SNAr than the C-3 position.
The presence of the electron-withdrawing pyrazole ring and the adjacent nitrogen atom in the pyrimidine ring stabilize the Meisenheimer intermediate formed during the nucleophilic attack at C-7. This allows for the displacement of the bromide at C-7 by a variety of nucleophiles, such as amines, alkoxides, and thiolates, under relatively mild conditions. In contrast, the C-3 position on the more electron-rich pyrazole ring is generally unreactive towards SNAr. This pronounced difference in reactivity provides a highly chemoselective method for the functionalization of the C-7 position, leaving the C-3 bromine intact for subsequent cross-coupling reactions.
Table 3: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions
| Entry | Nucleophile | Solvent | Base | Temp (°C) | Product |
| 1 | Morpholine | DMF | K₂CO₃ | 80 | 7-Morpholinyl-3-bromopyrazolo[1,5-a]pyrimidine |
| 2 | Sodium methoxide | Methanol (B129727) | - | Reflux | 7-Methoxy-3-bromopyrazolo[1,5-a]pyrimidine |
| 3 | Benzylamine | Dioxane | DIPEA | 100 | 7-(Benzylamino)-3-bromopyrazolo[1,5-a]pyrimidine |
Note: The reactions in this table are illustrative of SNAr on the pyrazolo[1,5-a]pyrimidine core, showcasing the expected selectivity for the C-7 position.
Directed Ortho-Metalation (DoM) and Further Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.org This generates a stabilized carbanion that can then react with a variety of electrophiles. harvard.edu
While the pyrazolo[1,5-a]pyrimidine ring system itself can be a target for metalation, specific studies on the directed ortho-metalation of this compound are not extensively documented. However, the reactivity of a closely related analog, 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine, with n-butyllithium (n-BuLi) has been investigated. researchgate.net These studies revealed that the interaction leads to several reaction centers within the molecule, resulting in the formation of unexpected products. researchgate.net This suggests that while lithiation is feasible, the reaction pathway may be complex and not lead to a simple, direct functionalization at a single position.
The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core can act as directing groups for metalation. The expected sites for deprotonation would be C2 and C6, which are ortho to the pyrazole and pyrimidine nitrogen atoms, respectively. However, the presence of the bromo substituents at C3 and C7 significantly influences the acidity of the ring protons and can also lead to competing pathways such as lithium-halogen exchange.
Further research is required to fully elucidate the conditions for achieving selective directed ortho-metalation on the this compound scaffold and to explore the subsequent functionalization with various electrophiles. The potential to introduce a wide range of substituents at specific positions through this methodology holds significant promise for the synthesis of novel derivatives with tailored properties.
Transition Metal-Catalyzed Transformations Beyond Cross-Coupling
Transition metal catalysis offers a broad spectrum of reactions for the functionalization of heterocyclic compounds. While cross-coupling reactions are commonly employed for the modification of this compound, other catalytic transformations provide alternative and complementary synthetic routes.
Catalytic hydrogenation is a fundamental process for the reduction of functional groups and the saturation of aromatic systems. For this compound, hydrogenation can potentially lead to several outcomes, including the reduction of the pyrimidine ring, the pyrazole ring, or the debromination of the C-Br bonds.
The C-Br bonds at the 3 and 7 positions are also potential sites for reduction. Catalytic hydrogenation is a well-known method for hydrodehalogenation. The relative reactivity of the C3-Br and C7-Br bonds towards reduction would likely depend on the catalyst and reaction conditions employed. Selective monodebromination or complete didebromination could potentially be achieved, leading to the synthesis of 3-bromo-, 7-bromo-, or unsubstituted pyrazolo[1,5-a]pyrimidine.
Table 1: Potential Products from Catalytic Hydrogenation of this compound
| Starting Material | Potential Product | Transformation |
| This compound | 3-Bromopyrazolo[1,5-a]pyrimidine | Selective hydrodehalogenation at C7 |
| This compound | 7-Bromopyrazolo[1,5-a]pyrimidine | Selective hydrodehalogenation at C3 |
| This compound | Pyrazolo[1,5-a]pyrimidine | Complete hydrodehalogenation |
| This compound | 3,7-Dibromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | Pyrimidine ring reduction |
This table represents hypothetical outcomes based on general principles of catalytic hydrogenation and reactivity of related heterocyclic systems.
Direct C-H activation and functionalization have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules. This strategy avoids the pre-functionalization steps often required in traditional cross-coupling reactions.
For the pyrazolo[1,5-a]pyrimidine core, the C-H bonds at positions 2, 5, and 6 are potential targets for direct functionalization. A notable example of C-H functionalization on this scaffold is the iodine-catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines. rsc.org This reaction proceeds via a cyclization followed by a direct C-H selenylation at the C3 position. rsc.org While this example involves the formation of the pyrazolo[1,5-a]pyrimidine ring in situ, it demonstrates the feasibility of direct C-H functionalization on this heterocyclic system.
In the case of this compound, the remaining C-H bonds at C2, C5, and C6 could be selectively functionalized using transition metal catalysts. The choice of catalyst, oxidant, and directing group (if necessary) would be crucial for controlling the regioselectivity of the C-H activation.
Table 2: Potential C-H Functionalization Reactions on this compound
| Position | Reagent/Catalyst | Functional Group Introduced |
| C2 | Pd(OAc)2, Norbornene, Aryl Halide | Aryl |
| C5 | Rh(III) catalyst, Directing Group | Alkyl, Aryl |
| C6 | Ru(II) catalyst, Acrylate | Acrylate |
This table presents plausible C-H functionalization reactions based on established methodologies for other heteroaromatic compounds.
The development of C-H activation strategies for this compound would provide a powerful tool for the late-stage functionalization of this important scaffold, enabling the rapid synthesis of diverse libraries of compounds for various applications.
Theoretical and Computational Investigations of 3,7 Dibromopyrazolo 1,5 a Pyrimidine
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its physical and chemical properties. For 3,7-dibromopyrazolo[1,5-a]pyrimidine (B6162400), computational methods such as Density Functional Theory (DFT) are invaluable for elucidating the arrangement of electrons and energy levels within the molecule.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules like this compound. These calculations can predict a variety of molecular properties, including optimized geometry, charge distribution, and vibrational frequencies. For the broader class of pyrazolo[1,5-a]pyrimidines, DFT calculations have been successfully employed to understand their structure and reactivity. researchgate.netmdpi.com
A systematic DFT study would typically involve geometry optimization to find the most stable arrangement of atoms, followed by frequency calculations to confirm that the structure corresponds to a minimum on the potential energy surface. Furthermore, the calculation of Mulliken or Natural Bond Orbital (NBO) charges would quantify the charge on each atom, providing a detailed picture of the electronic effects of the bromine substituents.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical in determining a molecule's kinetic stability and reactivity. researchgate.net
For this compound, the HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Computational studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown that the distribution of HOMO and LUMO levels is spread across the π-system of the fused rings. researchgate.net For this compound, the bromine atoms are expected to lower the energies of both the HOMO and LUMO due to their inductive electron-withdrawing effects. This would also influence the magnitude of the HOMO-LUMO gap, thereby modulating the molecule's reactivity profile. A detailed FMO analysis would map the spatial distribution of the HOMO and LUMO, identifying the most likely sites for nucleophilic and electrophilic attack.
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT-based FMO analysis of this compound.
| Computational Parameter | Predicted Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap | 4.70 |
Mechanistic Studies of Reactivity and Regioselectivity
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the exploration of reaction pathways and the rationalization of observed selectivity.
Elucidation of Reaction Pathways and Transition States
For this compound, theoretical studies can be employed to elucidate the mechanisms of various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. By mapping the potential energy surface of a reaction, computational methods can identify the transition states that connect reactants to products. The energy of these transition states determines the activation energy and, consequently, the reaction rate.
For instance, in a nucleophilic substitution reaction, DFT calculations could be used to model the approach of a nucleophile to the this compound ring system. The calculations would help in identifying the most favorable reaction pathway, whether it proceeds through a Meisenheimer complex or a concerted mechanism. The structures and energies of all intermediates and transition states along the reaction coordinate could be determined.
Computational Rationalization of Site Selectivity in Functionalization
A key question in the chemistry of this compound is the regioselectivity of its reactions. With two bromine atoms at different positions, functionalization reactions could potentially occur at either site. Computational studies can provide a robust rationalization for the observed or predicted site selectivity.
By calculating the activation energies for reactions at both the C3 and C7 positions, it is possible to predict which site will be more reactive. Factors such as the stability of the intermediates and transition states, as well as the local electronic properties (e.g., atomic charges and Fukui functions) at each bromine-substituted carbon, can be analyzed to explain the regiochemical outcome. For example, studies on the regioselectivity of reactions involving other pyrazolo[1,5-a]pyrimidine derivatives have successfully used computational approaches to explain the observed product distributions. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Although this compound itself has limited conformational flexibility, computational methods can be used to study its molecular dynamics. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. These simulations can be used to explore the vibrational modes of the molecule and its interactions with solvent molecules.
For more complex derivatives of this compound that may have flexible side chains, conformational analysis would be more critical. In such cases, computational techniques could be used to identify low-energy conformers and to understand the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target, for example. Studies on substituted pyrazolo[1,5-a]pyrimidines have utilized computational methods to analyze their conformational properties. mdpi.com
Spectroscopic Property Prediction and Validation
Theoretical approaches are instrumental in predicting the spectroscopic properties of novel compounds, guiding experimental work, and interpreting complex spectral data. For molecules like this compound, these predictions would offer a foundational understanding of their behavior in various spectroscopic techniques.
The absorption and emission spectra of pyrazolo[1,5-a]pyrimidine derivatives are often investigated using Time-Dependent Density Functional Theory (TD-DFT). This method is effective in calculating the electronic transition energies, which correspond to the absorption of light (UV-Vis spectrum), and the subsequent emission of light (fluorescence spectrum).
For a hypothetical computational study on this compound, the predicted absorption and emission maxima would be presented in a data table. These values are typically calculated in different solvents to account for solvatochromic effects. The table would likely include the calculated wavelength of maximum absorption (λabs), the molar absorptivity (ε), the wavelength of maximum emission (λem), and the oscillator strength (f), which is a measure of the intensity of the electronic transition.
Table 1: Hypothetical Predicted Absorption and Emission Spectral Data for this compound
| Solvent | Calculated λabs (nm) | Calculated ε (M-1cm-1) | Calculated λem (nm) | Oscillator Strength (f) |
|---|---|---|---|---|
| Gas Phase | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Toluene | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Chloroform | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.
Experimental validation of these theoretical predictions would involve synthesizing the compound and recording its UV-Vis absorption and fluorescence spectra in the same solvents. A comparison between the theoretical and experimental data would then be used to assess the accuracy of the computational model.
Computational methods are also employed to predict vibrational and NMR spectra. Density Functional Theory (DFT) calculations are commonly used to compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculations can help in the assignment of experimentally observed vibrational bands to specific molecular motions.
Similarly, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C). These theoretical chemical shifts, when compared to experimental data, can confirm the structure of the synthesized compound.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm-1) |
|---|---|
| C-H stretch | Data Not Available |
| C=N stretch | Data Not Available |
| C-Br stretch | Data Not Available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.
Table 3: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H-2 | Data Not Available |
| H-5 | Data Not Available |
| H-6 | Data Not Available |
| C-2 | Data Not Available |
| C-3 | Data Not Available |
| C-3a | Data Not Available |
| C-5 | Data Not Available |
| C-6 | Data Not Available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.
Advanced Material and Catalytic Applications of 3,7 Dibromopyrazolo 1,5 a Pyrimidine Derivatives
Applications in Optoelectronic and Photophysical Systems
The inherent electronic structure of the pyrazolo[1,5-a]pyrimidine (B1248293) core, which combines an electron-rich pyrazole (B372694) ring with an electron-deficient pyrimidine (B1678525) ring, makes it an excellent candidate for the construction of molecules with interesting optical and electronic properties. rsc.org Strategic functionalization of the 3,7-dibromo precursor allows for the precise tuning of these properties.
Design of Fluorophores and Optical Materials
Derivatives of pyrazolo[1,5-a]pyrimidine are recognized as promising fluorophores. mdpi.comrsc.org The introduction of aryl or alkynyl groups at the C3 and C7 positions of the dibromo-scaffold via Suzuki and Sonogashira cross-coupling reactions, respectively, can significantly influence the photophysical characteristics of the resulting molecules. researchgate.netnih.govrsc.org These substitutions can extend the π-conjugated system, leading to shifts in the absorption and emission spectra.
For instance, the attachment of electron-donating or electron-withdrawing groups allows for the creation of "push-pull" systems, which often exhibit strong intramolecular charge transfer (ICT) character, a key feature for bright and environmentally sensitive fluorophores. rsc.org Research on related bromo-substituted pyrazolo[1,5-a]pyrimidines has demonstrated that Sonogashira coupling with various terminal alkynes can yield derivatives with strong absorption bands and tunable emission from the UV to cyan regions of the spectrum. researchgate.net This highlights the potential of using 3,7-dibromopyrazolo[1,5-a]pyrimidine (B6162400) as a platform to develop a library of fluorophores with a wide range of emission colors. researchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions for Functionalizing Bromo-Pyrazolo[1,5-a]pyrimidines
| Reaction Type | Position(s) Functionalized | Reagents/Catalysts | Application |
| Suzuki Coupling | C3 | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., XPhosPdG2) | Synthesis of 3-aryl derivatives for optical materials. nih.govrsc.org |
| Sonogashira Coupling | C3 and C7 (on related isomers) | Terminal alkynes, Pd/Cu catalysts | Creation of alkynyl derivatives for fluorescent probes. researchgate.netnih.gov |
| Buchwald-Hartwig Amination | C7 (on related isomers) | Amines, Pd catalyst | Introduction of amino groups for chemosensor development. nih.gov |
This table is illustrative of the types of reactions used on bromo-substituted pyrazolo[1,5-a]pyrimidines to generate functional materials.
Development of Chemosensors and Recognition Probes
The functionalization of the this compound core can be tailored to create molecules capable of acting as chemosensors. By introducing specific recognition moieties (e.g., amine or thiol groups) through reactions like the Buchwald-Hartwig amination, derivatives can be designed to selectively bind with specific ions or molecules. nih.gov This binding event can trigger a change in the photophysical properties of the pyrazolo[1,5-a]pyrimidine core, such as a "turn-on" or "turn-off" of fluorescence, or a colorimetric shift, enabling the detection of the target analyte. nih.gov For example, studies on related bromo-substituted pyrazolo[1,5-a]pyrimidine-based dyes have shown their potential as optical sensors for biomacromolecules like human serum albumin (HSA). researchgate.net
Investigation of Tunable Photophysical Properties through Functionalization
The true power of using this compound lies in the ability to systematically tune the photophysical properties of its derivatives. The electronic nature of the substituents introduced at the C3 and C7 positions has a profound impact on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org
Electron-donating groups (EDGs) at the C7 position have been shown to enhance both absorption and emission behaviors in the pyrazolo[1,5-a]pyrimidine system. rsc.org
Electron-withdrawing groups (EWGs) can be used to modulate the intramolecular charge transfer characteristics, leading to predictable shifts in the emission wavelength. rsc.org
By carefully selecting the combination of substituents at both the C3 and C7 positions, a fine-tuning of the emission color across the visible spectrum can be achieved. researchgate.net This makes this compound a highly adaptable platform for creating materials with specific, desired optical outputs for applications ranging from organic light-emitting diodes (OLEDs) to biological imaging probes.
Role in Advanced Materials Science and Engineering
The robust and versatile nature of the pyrazolo[1,5-a]pyrimidine scaffold, particularly when derived from the 3,7-dibromo precursor, extends its utility into the realm of advanced materials.
Incorporation into Polymeric and Supramolecular Architectures
The presence of two reactive sites on this compound makes it an ideal monomer or cross-linking agent for the synthesis of novel polymers. Through polycondensation reactions involving palladium-catalyzed cross-coupling, the pyrazolo[1,5-a]pyrimidine unit can be incorporated into the main chain or as a pendant group of a polymer. This can imbue the resulting polymer with the desirable photophysical or electronic properties of the heterocyclic core.
Furthermore, the planar nature of the pyrazolo[1,5-a]pyrimidine ring system and the potential for introducing hydrogen-bonding or other non-covalent interaction sites through functionalization makes these derivatives suitable for the construction of supramolecular assemblies. nih.gov These ordered structures can exhibit unique properties that are not present in the individual molecules, with potential applications in areas such as organic electronics and sensing.
Exploration in Functional Organic Materials
The derivatives of this compound hold significant promise as functional organic materials. The ability to create molecules with tailored HOMO/LUMO energy levels and charge transport characteristics makes them attractive candidates for use in organic electronics. Applications could include:
Organic Field-Effect Transistors (OFETs): Where the ordered packing and charge-carrying capabilities of pyrazolo[1,5-a]pyrimidine derivatives can be exploited.
Organic Photovoltaics (OPVs): As electron donor or acceptor materials within the active layer of a solar cell.
The synthetic accessibility and the ease of tuning the electronic and photophysical properties through functionalization of the 3,7-dibromo precursor make this compound a cornerstone for the future development of high-performance organic materials. mdpi.comnih.gov
Utilization as Precursors for Catalytic Ligands and Supports
The this compound core is an excellent platform for the synthesis of bespoke ligands for metal-catalyzed reactions. The bromine atoms can be readily substituted through various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, to introduce a wide range of functional groups. researchgate.net This synthetic flexibility allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the activity, selectivity, and stability of the corresponding metal catalysts.
The introduction of coordinating moieties, such as pyridyl, phosphino, or carboxyl groups, at the 3 and 7 positions transforms the pyrazolo[1,5-a]pyrimidine scaffold into a bidentate or polydentate ligand capable of chelating to a metal center. The specific nature and orientation of these coordinating groups dictate the geometry and electronic environment of the resulting metal complex, which are critical factors in determining its catalytic performance.
Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Derivatives of this compound are promising building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. By functionalizing the dibromo-precursor with linker groups, such as carboxylic acids or nitrogen-containing heterocycles, it can be used to connect metal nodes in a periodic and extended network. The resulting crystalline materials possess high surface areas, tunable pore sizes, and chemically accessible active sites, making them highly attractive for applications in heterogeneous catalysis.
The pyrazolo[1,a]pyrimidine unit itself can contribute to the catalytic activity of the MOF, either by acting as a Lewis basic site or by influencing the electronic properties of the metal centers. Furthermore, the functional groups introduced at the 3 and 7 positions can be designed to act as catalytic sites themselves or to anchor catalytically active species. While the use of MOFs as catalysts in the synthesis of pyrazolo[1,5-a]pyrimidines has been reported, the incorporation of this heterocycle as a primary linker in catalytic MOFs is an emerging area of research. nih.gov The inherent thermal and chemical stability of the pyrazolo[1,5-a]pyrimidine core is a significant advantage in the design of robust and reusable MOF-based catalysts.
Table 1: Examples of Functionalized Pyrazolo[1,5-a]pyrimidines as Potential Ligands for MOFs and Coordination Polymers
| Precursor | Functionalization Reaction | Functional Groups Introduced | Potential Coordination Sites |
| This compound | Suzuki-Miyaura Coupling | Carboxyphenyl groups | Carboxylate oxygen atoms, pyrimidine/pyrazole nitrogen atoms |
| This compound | Sonogashira Coupling | Pyridylacetylene groups | Pyridyl nitrogen atoms, pyrimidine/pyrazole nitrogen atoms |
| This compound | Buchwald-Hartwig Amination | Aminophenyl groups | Amino nitrogen atoms, pyrimidine/pyrazole nitrogen atoms |
Development of Heterogeneous and Homogeneous Catalysts
The versatility of this compound as a precursor extends to the development of both heterogeneous and homogeneous catalysts.
Homogeneous Catalysts:
By synthesizing ligands with specific donor atoms and steric profiles, a wide range of homogeneous catalysts can be prepared. For instance, the introduction of phosphine groups at the 3 and 7 positions can lead to the formation of palladium or rhodium complexes that are active in cross-coupling reactions or asymmetric hydrogenation. The pyrazolo[1,5-a]pyrimidine backbone can influence the coordination geometry and electronic properties of the metal center, thereby modulating the catalyst's reactivity and selectivity. Research has shown the synthesis of organometallic rhenium(I) complexes with pyrazolo[1,5-a]pyrimidine-based ligands, although their catalytic applications were not the primary focus. semanticscholar.org
Table 2: Research Findings on Homogeneous Catalysts Derived from Functionalized Pyrazolo[1,5-a]pyrimidines
| Metal Center | Ligand Type | Reaction Catalyzed | Key Findings |
| Rhenium(I) | 7-Aryl-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine | Not specified (focus on biological activity) | Stable organometallic complexes were synthesized and characterized. semanticscholar.org |
| Palladium(II) | Pyrimidine-functionalized N-heterocyclic carbene | Methane oxidation (potential) | Methylpalladium(II) complexes were prepared and studied as potential intermediates in catalytic cycles. beilstein-journals.org |
Heterogeneous Catalysts:
For applications in heterogeneous catalysis, ligands derived from this compound can be immobilized on solid supports such as silica, alumina, or polymers. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (ease of catalyst separation and recycling). The functional groups introduced at the 3 and 7 positions can be used to covalently attach the ligand to the support material. The resulting supported catalysts can be employed in a variety of organic transformations, offering a more sustainable and economically viable catalytic system.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies
While established methods for the synthesis of pyrazolo[1,5-a]pyrimidines exist, the future beckons for the development of more efficient, sustainable, and versatile synthetic protocols. rsc.org Green chemistry approaches and microwave-assisted synthesis have already shown promise in accelerating the creation of these scaffolds. rsc.orgnih.gov Future endeavors will likely focus on:
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are pivotal for introducing a wide array of functional groups onto heterocyclic cores. nih.gov Further exploration of Suzuki, Heck, and Sonogashira coupling reactions at the 3- and 7-positions of the dibromo-scaffold will enable the creation of extensive libraries of derivatives with tailored properties.
C-H Activation: Direct C-H functionalization represents a more atom-economical approach, minimizing the need for pre-functionalized starting materials. Developing regioselective C-H activation methods for the pyrazolo[1,5-a]pyrimidine (B1248293) core would be a significant advancement.
Multi-component Reactions: One-pot, multi-component reactions offer an efficient pathway to construct complex molecules from simple starting materials. rsc.org Designing novel multi-component reactions that directly yield functionalized 3,7-dibromopyrazolo[1,5-a]pyrimidine (B6162400) derivatives would streamline their synthesis.
Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for industrial-scale production.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure-property relationships of novel this compound derivatives is crucial for their rational design and application. While standard techniques like NMR and mass spectrometry are indispensable, future research will benefit from the application of more advanced methods. nih.gov
Single-crystal X-ray diffraction, for instance, provides unambiguous structural confirmation and insights into intermolecular interactions and crystal packing. nih.govresearchgate.net Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will be essential for the complete structural elucidation of complex derivatives. Furthermore, specialized spectroscopic methods will be necessary to probe the photophysical properties of new materials derived from this scaffold, which have shown potential as fluorophores. nih.govrsc.org
Development of New Computational Models for Complex Reactivity
Computational chemistry has become an invaluable tool for predicting the electronic structure, reactivity, and spectral properties of molecules. rsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the behavior of pyrazolo[1,5-a]pyrimidine systems. rsc.orgrsc.org
Future research should focus on developing more sophisticated computational models to:
Predict the regioselectivity of substitution reactions on the this compound core.
Simulate reaction mechanisms to guide the optimization of synthetic protocols.
Forecast the photophysical properties (absorption and emission spectra) of new derivatives to aid in the design of novel fluorophores and materials for optical applications. nih.govrsc.org
Perform in silico screening of virtual libraries to identify promising candidates for specific applications, such as medicinal chemistry or materials science. bohrium.comrsc.org
Expansion into Emerging Fields of Materials Science and Sustainable Catalysis
The unique electronic properties and rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core make it an attractive candidate for applications in materials science. nih.govmdpi.com The presence of two reactive bromine sites on the 3,7-dibromo derivative provides a versatile platform for building larger, functional systems.
Future research could explore its use in:
Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Chemosensors: The pyrazolo[1,5-a]pyrimidine framework has been investigated for its fluorescent sensing capabilities. acs.orgbohrium.com The dibromo-derivative can be functionalized with specific recognition units to create highly selective and sensitive chemosensors for ions or molecules.
Sustainable Catalysis: The nitrogen-rich heterocyclic core can act as a ligand for metal catalysts. By attaching catalytic metal centers to the this compound scaffold, it may be possible to develop novel, efficient, and recyclable catalysts for a range of organic transformations.
Design of Next-Generation Functional Materials based on the Dibromopyrazolo[1,5-a]pyrimidine Core
The culmination of advancements in synthesis, characterization, and computational modeling will enable the rational design of next-generation functional materials. The this compound core serves as a versatile building block for creating materials with precisely controlled properties.
By strategically modifying the substituents at the 3- and 7-positions, researchers can fine-tune the electronic and photophysical characteristics of the resulting materials. rsc.org This could lead to the development of:
Advanced Fluorophores: With tunable emission wavelengths, high quantum yields, and excellent photostability for applications in bioimaging and organic electronics. rsc.org
Functional Polymers: Polymerization of appropriately functionalized 3,7-disubstituted pyrazolo[1,5-a]pyrimidine monomers could yield novel conductive or light-emitting polymers.
Metal-Organic Frameworks (MOFs): The dibromo-derivative can be converted into dicarboxylic acids or other linking units to construct porous MOFs with potential applications in gas storage, separation, and catalysis.
The continued exploration of the this compound scaffold holds significant promise for the discovery and development of new molecules and materials that can address challenges in medicine, technology, and sustainability.
Q & A
Q. What purification techniques are optimal for halogenated derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
